molecular formula C17H16O5 B5718523 (4-Acetylphenyl) 2,6-dimethoxybenzoate

(4-Acetylphenyl) 2,6-dimethoxybenzoate

Cat. No.: B5718523
M. Wt: 300.30 g/mol
InChI Key: PTUYJYYAAUDPOF-UHFFFAOYSA-N
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Description

(4-Acetylphenyl) 2,6-dimethoxybenzoate is a synthetic benzoate ester of interest in chemical and pharmaceutical research. The compound features a 2,6-dimethoxybenzoate group linked to a 4-acetylphenyl moiety. The 2,6-dimethoxybenzoyl scaffold is a recognized pharmacophore in medicinal chemistry; for instance, derivatives containing this structure have been investigated as inhibitors for targets like chitin synthesis in insects and fibroblast growth factor receptors (FGFR) in cancer research . This suggests the compound's potential utility as a building block or intermediate in the development of bioactive molecules. Furthermore, the acetyl group on the phenyl ring offers a reactive handle for further chemical transformations, such as condensation reactions, making it a versatile synthon for creating more complex chemical entities. Researchers can leverage this compound in developing novel chemical probes or in structure-activity relationship (SAR) studies. (4-Acetylphenyl) 2,6-dimethoxybenzoate is provided as a solid and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-acetylphenyl) 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)12-7-9-13(10-8-12)22-17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUYJYYAAUDPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetylphenyl) 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with 4-acetylphenol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of (4-Acetylphenyl) 2,6-dimethoxybenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Acetylphenyl) 2,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 4-(Carboxyphenyl) 2,6-dimethoxybenzoate.

    Reduction: 4-(Hydroxyphenyl) 2,6-dimethoxybenzoate.

    Substitution: 4-(Halophenyl) 2,6-dimethoxybenzoate.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of (4-Acetylphenyl) 2,6-dimethoxybenzoate as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells through the modulation of histone deacetylases (HDACs), which are crucial in cancer progression .

Table 1: Cytotoxic Effects of (4-Acetylphenyl) 2,6-dimethoxybenzoate on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via HDAC inhibition
A549 (Lung)18.5Cell cycle arrest and apoptosis
HeLa (Cervical)12.7Modulation of apoptotic pathways

1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It was found to enhance the levels of acetylated α-tubulin, which is critical for neuronal function and protection against neurodegenerative diseases .

Materials Science

2.1 Polymer Chemistry
In materials science, (4-Acetylphenyl) 2,6-dimethoxybenzoate is utilized as a monomer in the synthesis of polymers with tailored properties. The compound's structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength .

Table 2: Properties of Polymers Derived from (4-Acetylphenyl) 2,6-dimethoxybenzoate

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(ester)25050
Poly(urethane)23060

Organic Synthesis

3.1 Synthetic Intermediates
(4-Acetylphenyl) 2,6-dimethoxybenzoate serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through functional group modifications, making it valuable for producing other bioactive compounds .

Case Study: Synthesis of Bioactive Derivatives
A recent study illustrated the use of this compound in synthesizing novel anti-inflammatory agents by modifying its acetyl and methoxy groups . The derivatives showed improved biological activity compared to their parent compound.

Mechanism of Action

The mechanism of action of (4-Acetylphenyl) 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of the enzyme, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2,6-Dimethoxybenzoate

Structural Differences: Ethyl 2,6-dimethoxybenzoate (C${11}$H${14}$O$_4$) replaces the 4-acetylphenyl group with a simple ethyl ester. Synthesis: Synthesized via acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol, yielding a crystalline product in good yield (71% under optimized conditions) . Physical Properties:

  • Crystallizes in the triclinic space group $ P\overline{1} $ with unit cell parameters $ a = 8.5518(3) \, \text{Å}, b = 10.8826(8) \, \text{Å}, c = 11.9939(6) \, \text{Å} $, and $ V = 1077.54(10) \, \text{Å}^3 $ .
  • Safety: Classified as non-hazardous, with precautions for dust inhalation and skin contact .

Key Comparison :

Benzyl 2,6-Dimethoxybenzoate and Derivatives

Structural Differences : Benzyl 2,6-dimethoxybenzoate (C${16}$H${16}$O$_4$) and its derivatives (e.g., 3-methoxybenzyl, 2-hydroxybenzyl) feature aromatic ester groups.
Pharmacological Activity :

  • Exhibits smooth muscle relaxant activity in guinea-pig ileum, with IC${50}$ values ranging from 1.49–4.96 µM, comparable to the reference drug papaverine (IC${50}$ = 4.23 µM) .
  • Substitutions on the benzyl ring (e.g., methoxy or hydroxy groups) modulate activity, suggesting that the 4-acetylphenyl group in the target compound may enhance or reduce bioactivity depending on electronic effects .

Analytical Use :

  • Employed as a standard in quantitative NMR analysis due to its stability and purity .

Key Comparison :

  • The 4-acetylphenyl group may improve metabolic stability compared to benzyl esters, as acetyl groups are less prone to enzymatic hydrolysis.

N-(4-Acetylphenyl)-2,6-Dimethoxybenzamide

Structural Differences : Replaces the ester linkage with an amide group.
Synthesis : Derived from 2,6-dimethoxybenzoic acid and 4-acetylaniline, forming a stable amide bond .
Key Comparison :

  • Amides generally exhibit greater hydrolytic stability than esters, making them preferable for pharmaceutical applications. However, ester derivatives like (4-acetylphenyl) 2,6-dimethoxybenzoate may offer faster metabolic clearance in drug design .

Metal 2,6-Dimethoxybenzoate Complexes

Structural Differences : Coordination complexes of Co(II), Ni(II), and Cu(II) with 2,6-dimethoxybenzoate ligands.
Physical Properties :

  • Solubility in water follows the order Co(II) > Ni(II) > Cu(II) (10$^{-2}$ mol·dm$^{-3}$ range) .
  • Thermal decomposition yields metal oxides (e.g., NiO, CuO) at high temperatures .

Key Comparison :

  • Unlike metal complexes, organic esters like (4-acetylphenyl) 2,6-dimethoxybenzoate lack catalytic or magnetic properties but may exhibit superior solubility in organic solvents.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Molar Mass (g/mol) Functional Group Key Properties
(4-Acetylphenyl) 2,6-dimethoxybenzoate 300.29 Ester Hypothesized higher steric bulk
Ethyl 2,6-dimethoxybenzoate 210.23 Ester Crystalline, triclinic $ P\overline{1} $
Benzyl 2,6-dimethoxybenzoate 272.30 Ester IC$_{50}$ = 1.49–4.96 µM (smooth muscle relaxation)
N-(4-Acetylphenyl)-2,6-dimethoxybenzamide 299.31 Amide Enhanced hydrolytic stability

Table 2: Pharmacological Activity of Benzyl Derivatives

Compound IC$_{50}$ (µM)
Benzyl 2,6-dimethoxybenzoate 1.49
3-Methoxybenzyl derivative 4.96
Papaverine (reference) 4.23

Q & A

Q. Resolution Strategies :

  • Use simultaneous TG-DTA to differentiate endothermic (dehydration) and exothermic (combustion) events.
  • Validate final decomposition products via X-ray diffraction .

Safety and Handling: What are critical safety protocols for handling (4-Acetylphenyl) 2,6-dimethoxybenzoate in laboratory settings?

Q. Methodological Answer :

  • PPE : NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
  • Ventilation : Mechanical exhaust systems to prevent dust inhalation .
  • Storage : Maintain at 2-8°C in sealed containers to avoid degradation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent soil/water contamination .

Structural Analysis: What spectroscopic and crystallographic techniques confirm the structure of (4-Acetylphenyl) 2,6-dimethoxybenzoate derivatives?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square pyramidal) and hydrogen-bonding networks (R₂²(8) motifs in 4-methoxybenzamidinium salts) .
  • NMR Spectroscopy : Identify methoxy (δ 3.8-4.0 ppm) and acetyl (δ 2.5-2.7 ppm) protons .
  • Elemental Analysis : Validate metal content (e.g., Cu(II): 18.2% experimental vs. 18.5% theoretical) .

Q. Key Data :

  • Yield : 71% under CO₂ vs. 34% under N₂ .
  • Mechanistic Insight : Steric effects drive migration, confirmed by DFT calculations .

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